4-(2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamido)benzamide
Description
The compound 4-(2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamido)benzamide is a triazolo-pyrimidine derivative featuring a 3-ethyl-substituted triazolo[4,5-d]pyrimidin-7-one core conjugated to a benzamide moiety via an acetamido linker. This structure combines a heterocyclic scaffold known for bioactivity with a benzamide group, which is often associated with enhanced pharmacokinetic properties such as solubility and membrane permeability .
Properties
IUPAC Name |
4-[[2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O3/c1-2-22-14-12(19-20-22)15(25)21(8-17-14)7-11(23)18-10-5-3-9(4-6-10)13(16)24/h3-6,8H,2,7H2,1H3,(H2,16,24)(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPROXUFIIVDGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)C(=O)N)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes. More detailed studies are required to elucidate the exact mode of action of F5060-0204.
Biochemical Pathways
Compounds with similar structures have been associated with various biochemical pathways
Result of Action
Compounds with similar structures have been associated with significant inhibitory activity. More research is needed to understand the specific effects of F5060-0204 at the molecular and cellular levels.
Biological Activity
4-(2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamido)benzamide (CAS: 1058433-19-4) is a compound belonging to the class of triazolopyrimidines. This compound exhibits significant biological activity and has garnered attention for its potential therapeutic applications. This article presents a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is with a molecular weight of 306.36 g/mol. The structure includes a triazole ring fused with a pyrimidine moiety, which is essential for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₂N₆O₂ |
| Molecular Weight | 306.36 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that compounds containing the triazolopyrimidine core exhibit antimicrobial properties . A study on similar triazolo[1,5-a]pyrimidines demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 µg/mL . The mechanism of action is believed to involve inhibition of key enzymes involved in bacterial DNA replication.
Anticancer Activity
The compound's structural features suggest potential anticancer activity . Triazole derivatives have been documented to inhibit various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation. For instance, studies on related compounds have shown effective inhibition against cancer cell lines including MCF7 (breast cancer) and NCI-H460 (lung cancer), with growth inhibition percentages exceeding 50% at certain concentrations .
Antiviral Activity
Emerging data suggest that triazole derivatives can also exhibit antiviral properties . A review highlighted the effectiveness of triazoles against viral infections by disrupting viral replication processes . This aspect warrants further investigation specific to this compound.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the triazole and pyrimidine rings significantly influence biological activity. For example:
- Substitution patterns on the benzamide moiety can enhance binding affinity to target enzymes.
- Alkyl groups , such as the ethyl group in this compound, may improve lipophilicity and cellular uptake.
Case Studies
- Antibacterial Efficacy : A study evaluated various triazolo[4,5-d]pyrimidines for their antibacterial activity against multi-drug resistant strains. The findings showed that compounds with similar structures exhibited potent activity against Klebsiella pneumoniae and Acinetobacter baumannii, suggesting that modifications in the side chains could lead to improved efficacy against resistant strains .
- Anticancer Potential : In vitro assays demonstrated that derivatives of triazolopyrimidines could inhibit tumor growth in xenograft models. One specific derivative was able to reduce tumor size significantly compared to controls, indicating promising therapeutic potential for further development .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 4-(2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamido)benzamide. Research indicates that triazolo-pyrimidines can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways. For instance:
- Case Study : A derivative of this compound showed promising results against breast cancer cell lines by inducing apoptosis and inhibiting tumor growth in xenograft models .
Antimicrobial Properties
Compounds with similar structures have demonstrated antimicrobial activity against a range of pathogens. The triazole ring system is known for its ability to disrupt microbial cell wall synthesis.
- Case Study : A related compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting that the triazolo-pyrimidine scaffold could be optimized for developing new antibiotics .
Anti-inflammatory Effects
Research has indicated that this class of compounds may possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.
- Case Study : In vitro studies revealed that derivatives could reduce the release of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS), indicating potential use in treating inflammatory diseases .
Drug Discovery and Development
The integration of this compound into drug discovery libraries has facilitated the identification of novel therapeutic agents across various disease models.
Screening Libraries
This compound is included in several screening libraries focused on:
- Cancer Therapeutics : Targeting specific oncogenic pathways.
- Infectious Diseases : Exploring efficacy against resistant bacterial strains.
Summary of Findings
The diverse applications of this compound highlight its potential as a lead compound in drug development. Its structural characteristics contribute to its biological activity across multiple therapeutic areas.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The triazolo[4,5-d]pyrimidine core is shared among several analogs, but substituents at positions 3 and 6 significantly alter bioactivity:
Key Observations :
- 3-Substituent Impact : The ethyl group in the target compound may confer lower toxicity compared to bulkier aryl substituents (e.g., benzyl), as seen in 3-alkyl-triazolo-pyrimidines . However, aryl groups like benzyl or fluorophenyl enhance antifungal activity in related thiazolo-pyrimidine derivatives .
- 6-Substituent Role : The acetamido-benzamide group in the target compound contrasts with thioxo or dione substituents in analogs. Thioxo groups in thiazolo-pyrimidines improve membrane permeability in antifungal agents, while benzamide moieties may enhance target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
